N~1~-Hexyl-N~4~-hydroxybutanediamide
Description
N¹-Hexyl-N⁴-hydroxybutanediamide is a diamide compound characterized by a hexyl group attached to one nitrogen atom and a hydroxybutanediamide moiety on the other.
Properties
CAS No. |
91990-27-1 |
|---|---|
Molecular Formula |
C10H20N2O3 |
Molecular Weight |
216.28 g/mol |
IUPAC Name |
N-hexyl-N'-hydroxybutanediamide |
InChI |
InChI=1S/C10H20N2O3/c1-2-3-4-5-8-11-9(13)6-7-10(14)12-15/h15H,2-8H2,1H3,(H,11,13)(H,12,14) |
InChI Key |
AWBDSBQLHVOHSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC(=O)CCC(=O)NO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-Hexyl-N~4~-hydroxybutanediamide typically involves the reaction of hexylamine with 4-hydroxybutanoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired amide bond. The process generally involves:
Activation of the Carboxylic Acid: The carboxylic acid group of 4-hydroxybutanoic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Amide Bond Formation: The activated carboxylic acid reacts with hexylamine to form N1-Hexyl-N~4~-hydroxybutanediamide. The reaction is typically carried out in an inert solvent like dichloromethane or tetrahydrofuran (THF) at room temperature.
Industrial Production Methods
In an industrial setting, the production of N1-Hexyl-N~4~-hydroxybutanediamide may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N~1~-Hexyl-N~4~-hydroxybutanediamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of N1-Hexyl-N~4~-butanediamide.
Reduction: Formation of N1-Hexylbutanediamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N~1~-Hexyl-N~4~-hydroxybutanediamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N1-Hexyl-N~4~-hydroxybutanediamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the amide group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares N¹-Hexyl-N⁴-hydroxybutanediamide with structurally related compounds, emphasizing key differences in functional groups, molecular weight, and applications:
| Compound Name | Molecular Formula | Functional Groups | Key Properties/Applications | Reference |
|---|---|---|---|---|
| N¹-Hexyl-N⁴-hydroxybutanediamide | C₁₀H₂₀N₂O₃ (inferred) | Amide, hydroxyl, hexyl | Hypothesized: Moderate solubility, potential as a biochemical intermediate | — |
| N,N-Dihexyl-4-hydroxybutanamide | C₁₄H₂₉NO₂ | Amide, hydroxyl, two hexyl groups | High lipophilicity; research applications in material science | |
| N’-hydroxy-4-piperidin-1-ylbutanimidamide | C₉H₁₇N₃O | Imidamide, hydroxyl, piperidinyl | Enhanced reactivity for antimicrobial/anticancer research | |
| Benzamide, N-hexyl-4-nitro- | C₁₃H₁₈N₂O₃ | Amide, nitro, hexyl | High chemical reactivity; industrial synthesis | |
| N-(4-Iodo-2-methylphenyl)butanediamide derivative | C₁₉H₂₀IN₃O₄ | Amide, iodo, methoxy | Dual bioactivity (antimicrobial, anticancer) |
Physicochemical Properties
- Solubility : The hexyl chain in N,N-Dihexyl-4-hydroxybutanamide reduces water solubility, a trend expected for N¹-Hexyl-N⁴-hydroxybutanediamide. Sulfonyl or nitro groups (e.g., in N-benzyl-4-methoxybenzenesulfonylbutanamide) further alter solubility profiles .
- Stability: Hydroxyl groups in similar compounds (e.g., Ethyl 2-amino-4-hydroxybutanoate) increase susceptibility to oxidative degradation, which may apply to the target compound .
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